![molecular formula C23H28N2O3 B268800 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B268800.png)
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide
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Overview
Description
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide, also known as IPP, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide involves the inhibition of various enzymes and pathways involved in cell growth and proliferation. 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide can induce apoptosis in cancer cells and may have potential applications in cancer therapy. 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has also been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of cyclic nucleotide signaling pathways. By inhibiting PDEs, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide can modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Biochemical and Physiological Effects
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been found to exhibit various biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and immunomodulatory effects. In cancer cells, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide induces apoptosis by activating caspases and inhibiting the activity of anti-apoptotic proteins such as Bcl-2. In neurology, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been found to protect neurons from oxidative stress and may have potential applications in the treatment of neurodegenerative diseases. In immunology, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide in lab experiments is its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been extensively studied and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. One limitation of using 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide to minimize potential toxicity and side effects.
Future Directions
There are several future directions for the study of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide. One direction is the further investigation of its potential therapeutic applications in cancer research, neurology, and immunology. 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. Another direction is the development of new derivatives and analogs of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide with improved pharmacological properties and reduced toxicity. Finally, the development of new drug delivery systems for 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide may improve its efficacy and reduce potential toxicity and side effects.
Synthesis Methods
The synthesis of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide involves the reaction of 4-isopropylphenol with 4-(1-pyrrolidinylcarbonyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then further reacted with propanoyl chloride to yield 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide.
Scientific Research Applications
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. In cancer research, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In neurology, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been found to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
properties
Product Name |
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide |
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Molecular Formula |
C23H28N2O3 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C23H28N2O3/c1-16(2)18-8-12-21(13-9-18)28-17(3)22(26)24-20-10-6-19(7-11-20)23(27)25-14-4-5-15-25/h6-13,16-17H,4-5,14-15H2,1-3H3,(H,24,26) |
InChI Key |
FBGUWQQCWORUFM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Origin of Product |
United States |
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